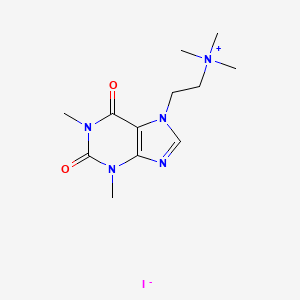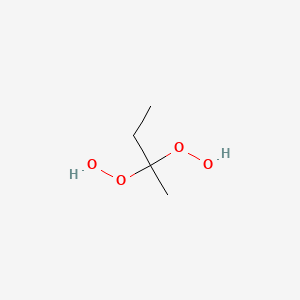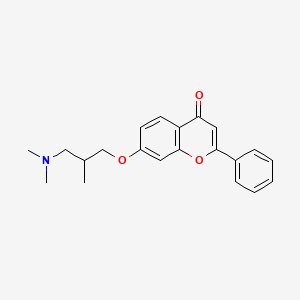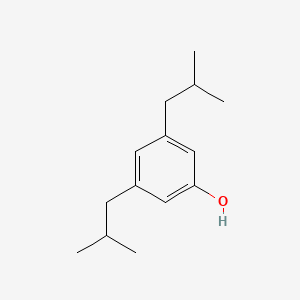
3,5-Diisobutylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diisobutylphenol is an organic compound with the molecular formula C14H22O. It is a derivative of phenol, characterized by the presence of two isobutyl groups attached to the 3rd and 5th positions of the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Diisobutylphenol can be synthesized through the condensation of phenol with diisobutylene. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out at a temperature below 70°C, with optimal results achieved at around 0-25°C. The reaction proceeds smoothly to form this compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route. The reaction is scaled up, and the conditions are carefully controlled to ensure consistent quality and yield. The use of advanced equipment and techniques helps in optimizing the reaction parameters and minimizing impurities .
化学反応の分析
Types of Reactions
3,5-Diisobutylphenol undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various substituted phenols .
科学的研究の応用
3,5-Diisobutylphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 3,5-Diisobutylphenol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3,5-Diisopropylphenol: Similar in structure but with isopropyl groups instead of isobutyl groups.
3,5-Dimethylphenol: Contains methyl groups instead of isobutyl groups.
3,5-Di-tert-butylphenol: Contains tert-butyl groups instead of isobutyl groups
Uniqueness
3,5-Diisobutylphenol is unique due to the presence of isobutyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
27515-66-8 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
3,5-bis(2-methylpropyl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)5-12-7-13(6-11(3)4)9-14(15)8-12/h7-11,15H,5-6H2,1-4H3 |
InChIキー |
DLUMXTSYXVRNIP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=CC(=C1)O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


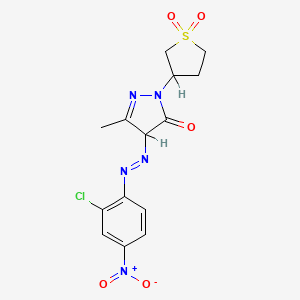
![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
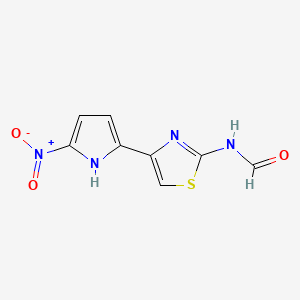

![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)

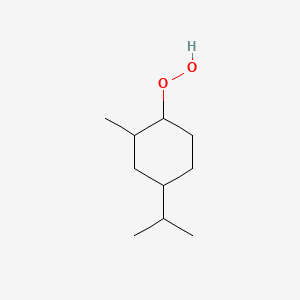
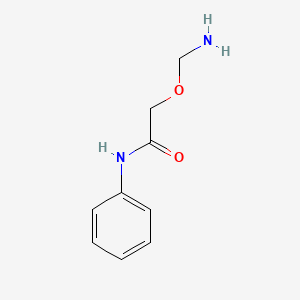
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
